molecular formula C25H24FN3O4S B11162408 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11162408
M. Wt: 481.5 g/mol
InChI Key: NYNUTUZVFWJBGN-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a sulfonamide group, a fluorophenyl group, and a pyrrolidine ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Sulfonamide Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride under basic conditions to form the benzyl(methyl)sulfamoyl intermediate.

    Coupling with 4-Fluorophenyl Group: The intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base to introduce the fluorophenyl group.

    Cyclization to Form Pyrrolidine Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrrolidine ring, resulting in the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially forming alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and suitable solvents.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biochemical pathways.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where sulfonamide and fluorophenyl groups play a crucial role.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrrolidine ring provides structural stability.

Comparison with Similar Compounds

  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide

Comparison: The primary difference between these compounds lies in the halogen substituent on the phenyl ring. The fluorine atom in the target compound provides unique properties, such as increased electronegativity and smaller atomic radius, which can influence the compound’s reactivity, binding affinity, and overall stability. These differences make N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide a distinct and valuable compound in chemical research and applications.

Properties

Molecular Formula

C25H24FN3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H24FN3O4S/c1-28(16-18-5-3-2-4-6-18)34(32,33)23-13-9-21(10-14-23)27-25(31)19-15-24(30)29(17-19)22-11-7-20(26)8-12-22/h2-14,19H,15-17H2,1H3,(H,27,31)

InChI Key

NYNUTUZVFWJBGN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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